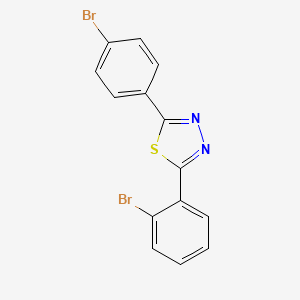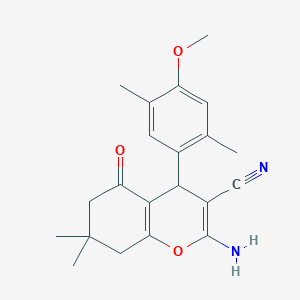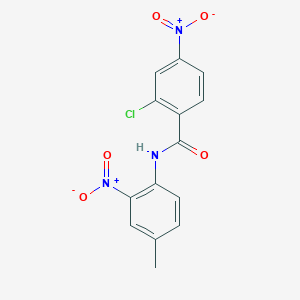![molecular formula C23H15ClN4O5 B4953259 N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide](/img/structure/B4953259.png)
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a chlorophenyl group, a dinitronaphthyl group, and an aminobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Amination: The reaction of 2,4-dinitronaphthalene with an amine to form the corresponding amino derivative.
Coupling Reaction: The coupling of the amino derivative with 3-chlorophenyl isocyanate to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-4-aminobenzamide: Lacks the dinitronaphthyl group.
N-(3-chlorophenyl)-4-[(2-nitronaphthalen-1-yl)amino]benzamide: Contains a single nitro group instead of two.
Uniqueness
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is unique due to the presence of both a chlorophenyl group and a dinitronaphthyl group, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O5/c24-15-4-3-5-17(12-15)26-23(29)14-8-10-16(11-9-14)25-22-19-7-2-1-6-18(19)20(27(30)31)13-21(22)28(32)33/h1-13,25H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOWMAJATYXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953179.png)

![ethyl 1-isonicotinoyl-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4953185.png)


![methyl 4-chloro-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4953208.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B4953223.png)

![N-(4-{[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B4953232.png)


![5-Amino-6-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953257.png)
![11-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4953265.png)
![N-(tert-butyl)-3,5-bis{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4953278.png)
